

Etavopivat Technical Support Center: Troubleshooting Headaches and Nausea

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Compound of Interest

Compound Name: Etavopivat

Cat. No.: B3325937

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This technical support center provides guidance for managing headaches and nausea observed during pre-clinical and clinical research involving **Etavopivat**. The information is curated for a technical audience to aid in experimental design, data interpretation, and participant management.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Etavopivat** and its relevance to sickle cell disease (SCD)?

A1: **Etavopivat** is an investigational, orally administered small molecule that selectively activates the enzyme pyruvate kinase-R (PKR). In red blood cells (RBCs), PKR is a crucial enzyme in the glycolytic pathway. Activation of PKR by **Etavopivat** leads to two key downstream effects relevant to SCD: a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels and an increase in adenosine triphosphate (ATP) levels. The reduction in 2,3-DPG increases hemoglobin's affinity for oxygen, which is thought to reduce the polymerization of sickle hemoglobin (HbS) and subsequent RBC sickling. The increase in ATP helps maintain RBC membrane integrity and function.^{[1][2]}

Q2: Are headaches and nausea known side effects of **Etavopivat** treatment?

A2: Yes, headache and nausea have been reported as treatment-emergent adverse events (TEAEs) in clinical trials of **Etavopivat**.^{[1][3]} In a Phase 1 study in healthy adults, headache was the most common TEAE.^[4] Similarly, in a Phase 1 study involving patients with sickle cell disease, headache and nausea were among the most frequently reported all-causality TEAEs. The majority of these events were reported as mild to moderate in severity.^{[3][5]}

Q3: Is there a known dose-dependent relationship for headaches and nausea with **Etavopivat**?

A3: Based on available data, a clear dose-dependent relationship for headache and nausea has not been definitively established. Clinical trials have evaluated various doses, including 200 mg, 300 mg, 400 mg, and 600 mg.^[1] While these side effects have been reported across different dose levels, a direct correlation between increasing dose and the incidence or severity of headache and nausea is not consistently reported in the available literature. Most reported adverse events across dose levels in the HIBISCUS trial were mild to moderate and resolved without intervention.^[6]

Troubleshooting Guides

Managing Headaches

Initial Assessment:

- **Characterize the Headache:** Document the onset, duration, intensity (using a standardized scale, e.g., 1-10), location, and quality (e.g., throbbing, pressure).
- **Associated Symptoms:** Note any accompanying symptoms such as photophobia, phonophobia, or visual disturbances to help differentiate between tension-type headaches and migraines.
- **Concomitant Medications:** Review all concomitant medications, as patients with SCD may be on analgesics that can contribute to medication overuse headaches.^[7]

Mitigation Strategies:

- **Non-Pharmacological Interventions:**
 - Ensure adequate hydration.

- Encourage rest in a quiet, dark environment.
- Application of cool compresses to the forehead or neck.
- Pharmacological Interventions (to be administered according to study protocol):
 - For mild to moderate headaches: Consider standard over-the-counter analgesics such as acetaminophen or non-steroidal anti-inflammatory drugs (NSAIDs).
 - For migraine-like headaches: Triptans may be considered, but their use should be carefully evaluated in the context of the patient's cardiovascular health.[\[7\]](#)
 - Prophylactic treatment: For persistent or frequent headaches, prophylactic medications such as low-dose amitriptyline or topiramate may be considered, as is sometimes used for chronic headaches in the SCD population.[\[7\]](#)

Managing Nausea

Initial Assessment:

- Timing and Triggers: Determine if the nausea is related to the timing of **Etavopivat** administration and if it is associated with meals.
- Severity: Grade the severity of nausea using a standardized scale (e.g., CTCAE v5.0).
- Vomiting: Document any episodes of vomiting, including frequency and volume.

Mitigation Strategies:

- Dietary Modifications:
 - Administer **Etavopivat** with a light meal to see if this alleviates nausea.
 - Advise small, frequent meals throughout the day.
 - Suggest avoiding greasy, spicy, or heavily aromatic foods.
- Pharmacological Interventions (to be administered according to study protocol):

- Antiemetics: Prophylactic or as-needed use of antiemetics can be considered.
 - 5-HT3 receptor antagonists (e.g., ondansetron).
 - Dopamine receptor antagonists (e.g., prochlorperazine).

Quantitative Data from Clinical Trials

The following tables summarize the incidence of headache and nausea in clinical trials of **Etavopivat**.

Table 1: Incidence of Headache and Nausea in Phase 1 Study (NCT03815695) in Patients with Sickle Cell Disease

Adverse Event	Single-Dose Cohort (700 mg Etavopivat)	Multiple Ascending Dose (MAD) Cohorts (300 mg & 600 mg Etavopivat)	Open-Label Cohort (400 mg Etavopivat)
Headache	Not explicitly reported in top-line data	4 patients (all- causality)	Most common TEAEs included vaso- occlusive pain episodes (n=7)
Nausea	Not explicitly reported in top-line data	2 patients (all- causality)	One patient had a dose interruption due to nausea

Note: Data extracted from a multicenter, phase 1 study of **etavopivat** in patients with sickle cell disease. The provided source did not offer a more detailed breakdown.[\[3\]](#)[\[8\]](#)

Table 2: Adverse Events in HIBISCUS Phase 2 Trial (NCT04624659) through 52 Weeks

Adverse Event Category	Etavopivat 200 mg Group	Etavopivat 400 mg Group	Placebo Group
Serious AEs (all resolved)	5 participants	4 participants	3 participants
Possibly drug-related Serious AEs	1 (hepatic enzyme increase)	1 (hemoglobin decrease)	N/A
Insomnia	Not reported	3 participants	Not reported

Note: Most reported adverse events in any group were mild to moderate and resolved without action. A specific incidence rate for headache and nausea was not detailed in the provided abstract.[\[5\]](#)[\[9\]](#)

Experimental Protocols

Protocol for Assessment of Headache Severity

- Tool: Utilize a Visual Analog Scale (VAS) or a Numeric Rating Scale (NRS) for pain (0 = no pain, 10 = worst pain imaginable).
- Frequency: Assess headache severity at baseline and at regular intervals during the study (e.g., daily diary, at each study visit).
- Data Collection: Record the date, time of onset, duration, and severity score for each headache episode. Also, document any associated symptoms and use of rescue medication.

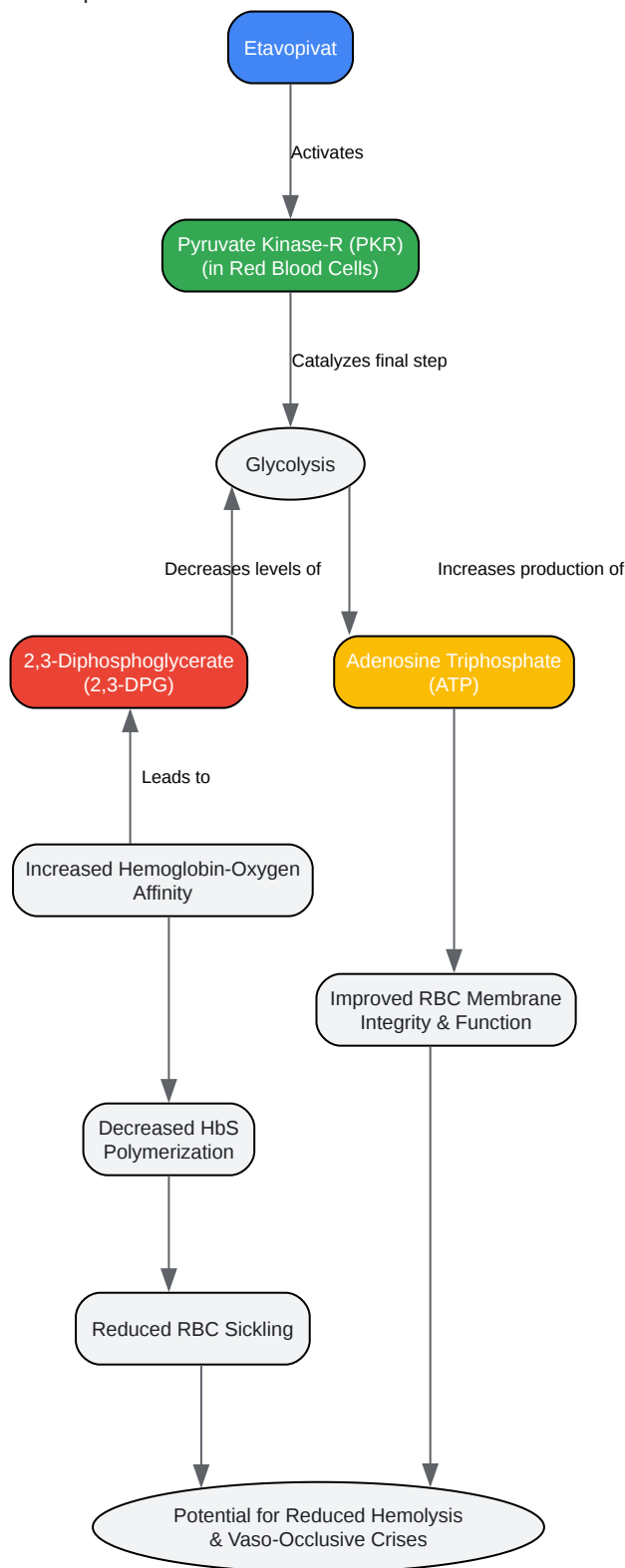
Protocol for Assessment of Nausea Severity

- Tool: Use the Common Terminology Criteria for Adverse Events (CTCAE) v5.0 grading scale for nausea.
 - Grade 1: Loss of appetite without alteration in eating habits.
 - Grade 2: Oral intake decreased without significant weight loss, dehydration or malnutrition.

- Grade 3: Inadequate oral caloric or fluid intake; tube feeding, TPN, or hospitalization indicated.
- Frequency: Assess nausea at baseline and at regular intervals (e.g., daily diary, at each study visit).
- Data Collection: Record the date, time of onset, duration, and grade for each nausea episode. Document any associated vomiting and the use of antiemetic medication.

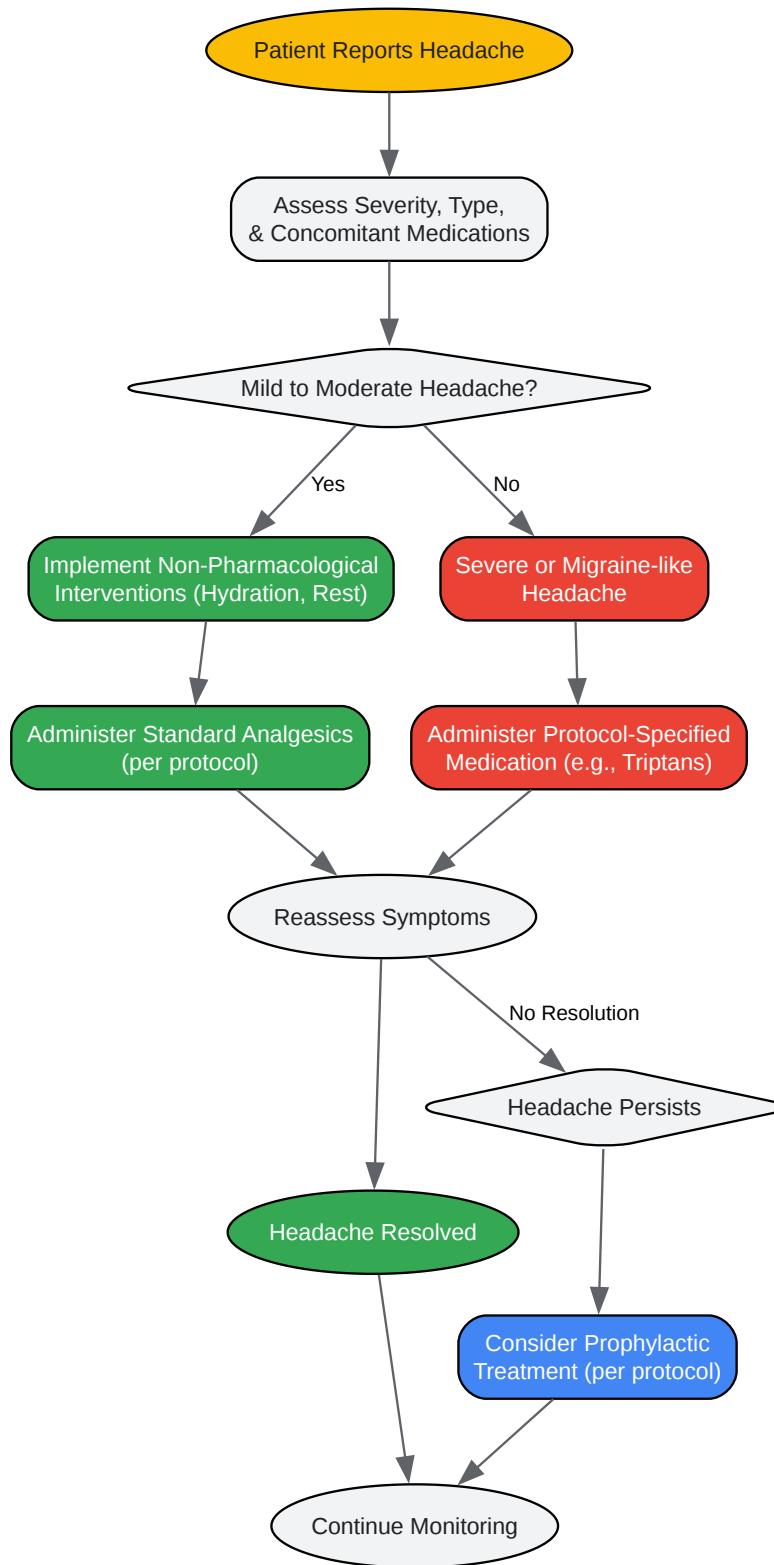
Visualizations

Etavopivat's Mechanism of Action in Sickle Cell Disease

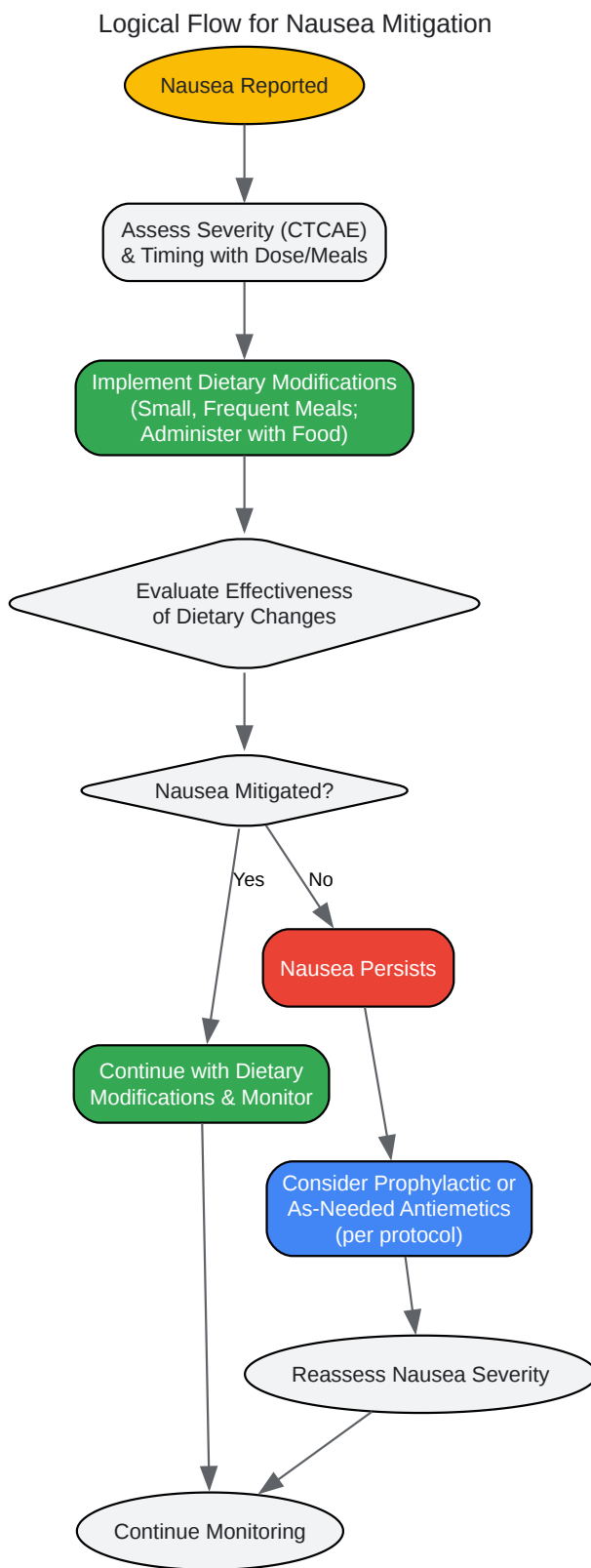
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Caption: **Etavopivat** activates PKR, modulating glycolysis to improve RBC health in SCD.

Troubleshooting Headache During Etavopivat Treatment

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Caption: A stepwise approach to managing headaches during **Etavopivat** treatment.



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Caption: A logical workflow for the mitigation of nausea during **Etavopivat** therapy.

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